molecular formula C14H18Cl2N2O B2845785 2-chloro-N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]acetamide CAS No. 791601-00-8

2-chloro-N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]acetamide

Cat. No.: B2845785
CAS No.: 791601-00-8
M. Wt: 301.21
InChI Key: DUKNZWZOCCWAQU-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloroacetamide group attached to a pyrrolidine ring, which is further substituted with a chlorophenyl group. The molecular structure of this compound suggests its potential for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]acetamide typically involves the following steps:

    Formation of the Pyrrolidine Intermediate: The initial step involves the synthesis of the pyrrolidine intermediate. This can be achieved by reacting 2-chlorophenylacetonitrile with pyrrolidine under basic conditions to form the corresponding pyrrolidine derivative.

    Chloroacetylation: The pyrrolidine intermediate is then subjected to chloroacetylation using chloroacetyl chloride in the presence of a base such as triethylamine. This step introduces the chloroacetamide group into the molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The chloroacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dichloromethane or ethanol and may require heating.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis results in the formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis and medicinal chemistry.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its potential biological activity.

    Medicine: The compound may have pharmacological properties that make it a candidate for drug development. Research is ongoing to explore its potential therapeutic applications.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-phenylacetamide: Similar in structure but lacks the pyrrolidine ring.

    2-chloro-N-(2-chlorophenyl)acetamide: Similar but without the pyrrolidine substitution.

    N-(2-chlorophenyl)pyrrolidine: Lacks the chloroacetamide group.

Uniqueness

2-chloro-N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]acetamide is unique due to the combination of its chloroacetamide group and pyrrolidine ring, which confer distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-chloro-N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O/c15-9-14(19)17-10-13(18-7-3-4-8-18)11-5-1-2-6-12(11)16/h1-2,5-6,13H,3-4,7-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKNZWZOCCWAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)CCl)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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